![molecular formula C12H9F3N2O B168977 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 198348-94-6](/img/structure/B168977.png)
1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone
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Description
“1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which include “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone”, can be achieved by various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Pyrazolines, including “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone”, can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone”, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these compounds .
Antibacterial Applications
Pyrazole derivatives, such as “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone”, have been found to inhibit the growth of drug-resistant bacteria . These compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
Biofilm Eradication
Some pyrazole derivatives have been found to be effective against S. aureus biofilms . Biofilms are a major concern in medical settings as they can cause persistent infections and are often resistant to antibiotics .
Agrochemical Applications
The trifluoromethyl group is also prominent in agrochemicals . The presence of this group can enhance the effectiveness of these compounds .
Supramolecular Structures
Pyrazoles, including “1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone”, can form planar stacking columns in supramolecular structures . These structures can be influenced by small structural changes .
Drug Synthesis
“1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone” can be used in the synthesis of other drugs . For example, it has been used in the production of selinexor, a cancer drug .
properties
IUPAC Name |
1-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8(18)17-11(12(13,14)15)7-10(16-17)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYHOZFIJPZMTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571450 |
Source
|
Record name | 1-[3-Phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198348-94-6 |
Source
|
Record name | 1-[3-Phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 198348-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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